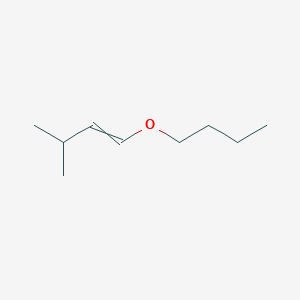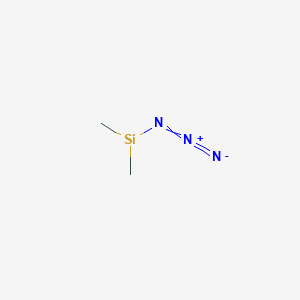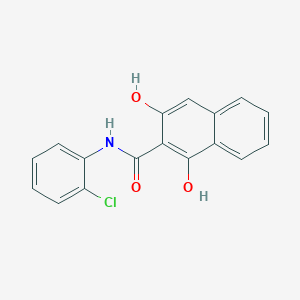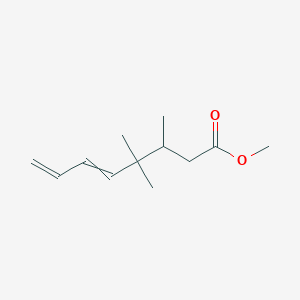![molecular formula C14H13BrN2O B12562581 4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide CAS No. 164580-35-2](/img/structure/B12562581.png)
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a cyano group, a methoxyphenyl group, and a pyridinium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-cyanopyridine with 4-methoxybenzyl bromide in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction conditions include stirring the mixture at room temperature or slightly elevated temperatures for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol, sodium cyanide in water, or sodium thiolate in ethanol.
Major Products Formed
Oxidation: The major products can include carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: The major products can include primary or secondary amines.
Substitution: The major products can include substituted pyridinium salts with different functional groups replacing the bromide ion.
科学的研究の応用
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of 4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyridinium ion play crucial roles in binding to these targets, leading to changes in their activity and function. The compound can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)pyridin-1-ium bromide
- 1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide
- 1-(Cyano(4-methoxyphenyl)methyl)cyclohexanol
Uniqueness
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group and the methoxyphenyl group enhances its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .
特性
CAS番号 |
164580-35-2 |
|---|---|
分子式 |
C14H13BrN2O |
分子量 |
305.17 g/mol |
IUPAC名 |
1-[(4-methoxyphenyl)methyl]pyridin-1-ium-4-carbonitrile;bromide |
InChI |
InChI=1S/C14H13N2O.BrH/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16;/h2-9H,11H2,1H3;1H/q+1;/p-1 |
InChIキー |
FEGIMFOWOVRIQC-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C#N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



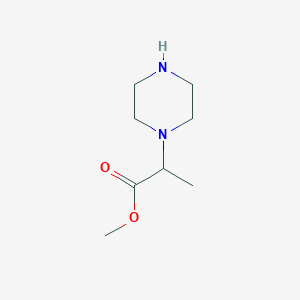
![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
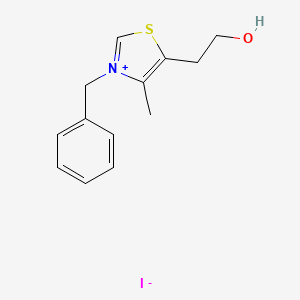
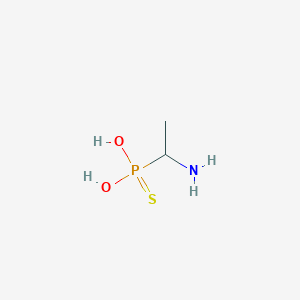
![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
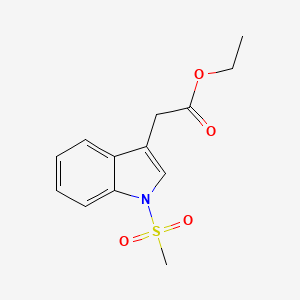
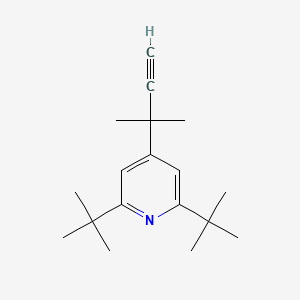

![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
